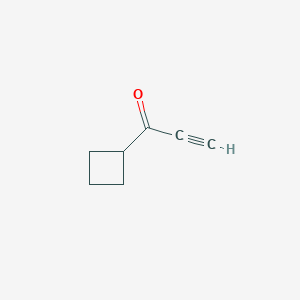
1-Cyclobutylprop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylprop-2-yn-1-one is an organic compound with the molecular formula C7H8O. It features a cyclobutyl group attached to a prop-2-yn-1-one moiety. This compound is of interest due to its unique structure, which combines the strained cyclobutane ring with an alkyne and a carbonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylprop-2-yn-1-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition of alkenes with alkynes, followed by functional group transformations. For instance, cyclobutylacetylene can undergo a [2+2] cycloaddition with an appropriate alkene to form the cyclobutyl ring, followed by oxidation to introduce the carbonyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts such as palladium or copper can enhance the efficiency of these reactions. Additionally, photochemical methods may be employed to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutylprop-2-yn-1-one derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding cyclobutylprop-2-yn-1-ol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclobutylprop-2-yn-1-one derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like organolithium reagents or Grignard reagents can be employed for substitution reactions.
Major Products:
Oxidation: Cyclobutylprop-2-yn-1-one derivatives with additional oxygen-containing functional groups.
Reduction: Cyclobutylprop-2-yn-1-ol.
Substitution: Substituted cyclobutylprop-2-yn-1-one derivatives with various functional groups.
Scientific Research Applications
1-Cyclobutylprop-2-yn-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutylprop-2-yn-1-one involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The carbonyl group can undergo nucleophilic addition reactions, leading to the formation of new functional groups. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-Cyclobutylprop-2-yn-1-one can be compared with other similar compounds, such as:
Prop-2-yn-1-one derivatives: These compounds share the alkyne and carbonyl functional groups but lack the cyclobutyl ring.
Cyclobutyl derivatives: These compounds contain the cyclobutyl ring but may have different functional groups attached.
Uniqueness: The combination of the cyclobutyl ring with the alkyne and carbonyl groups makes this compound unique. This structure imparts distinct reactivity and versatility, allowing it to participate in a wide range of chemical reactions and making it valuable in various fields of research and industry.
Properties
IUPAC Name |
1-cyclobutylprop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-2-7(8)6-4-3-5-6/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSNECIDHOEMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2891083.png)
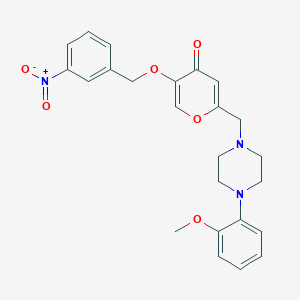
![N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methyl-4-nitrobenzamide](/img/structure/B2891085.png)
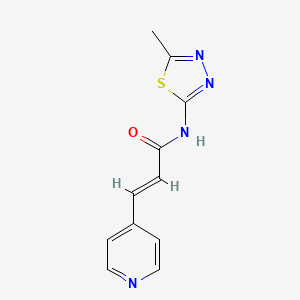
![4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2891089.png)
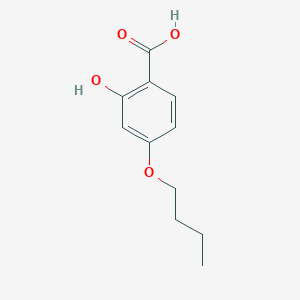
![methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2891094.png)
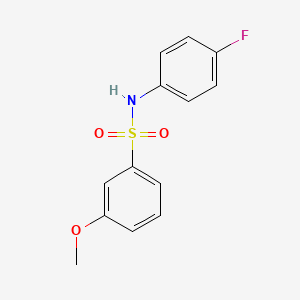
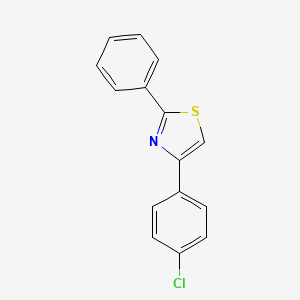
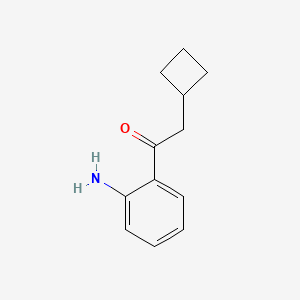
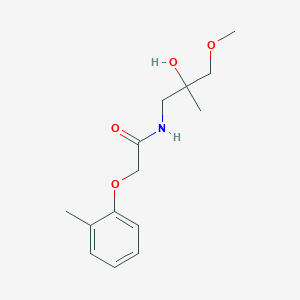
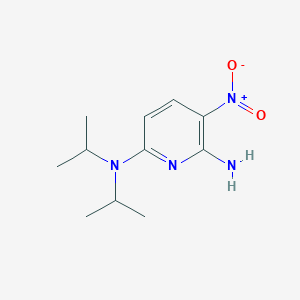
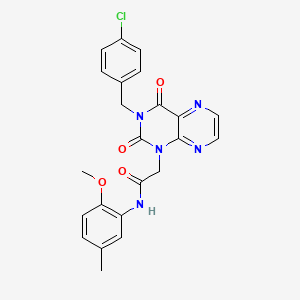
![4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2891104.png)
